molecular formula C16H25N3O3 B14052812 (R)-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

(R)-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B14052812
M. Wt: 307.39 g/mol
InChI Key: BHCUORQTQYUALI-GFCCVEGCSA-N
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Description

®-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and a 5-aminopyridin-2-yloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the 5-aminopyridin-2-yloxy methyl group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into its potential as a therapeutic agent.

Medicine

In medicinal chemistry, ®-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate: Lacks the ®-stereochemistry.

    tert-Butyl 3-(((5-hydroxypyridin-2-yl)oxy)methyl)piperidine-1-carboxylate: Contains a hydroxyl group instead of an amino group.

    tert-Butyl 3-(((5-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate: Contains a methyl group instead of an amino group.

Uniqueness

The ®-stereochemistry of ®-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate imparts unique properties, such as specific interactions with chiral environments in biological systems. This stereochemistry can influence the compound’s pharmacokinetics and pharmacodynamics, making it distinct from its similar counterparts.

Properties

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

IUPAC Name

tert-butyl (3R)-3-[(5-aminopyridin-2-yl)oxymethyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H25N3O3/c1-16(2,3)22-15(20)19-8-4-5-12(10-19)11-21-14-7-6-13(17)9-18-14/h6-7,9,12H,4-5,8,10-11,17H2,1-3H3/t12-/m1/s1

InChI Key

BHCUORQTQYUALI-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)COC2=NC=C(C=C2)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC=C(C=C2)N

Origin of Product

United States

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